![molecular formula C19H16F7N3 B14159105 5-Tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 346637-99-8](/img/structure/B14159105.png)
5-Tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine can be achieved through multi-component reactions (MCRs). One common method involves the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This one-pot reaction is regio- and chemoselective, leading to the formation of the desired pyrazolopyrimidine derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted pyrazolopyrimidines, while oxidation and reduction reactions can yield different oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Pyrazolopyrimidines are known to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties . This makes them valuable in the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique chemical structure allows for the creation of materials with tailored functionalities .
Wirkmechanismus
The mechanism of action of 5-tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,5-a]pyrimidines: These compounds share a similar core structure and are known for their biological activity.
5-Amino-pyrazoles: These compounds are versatile synthetic building blocks used in the construction of diverse heterocyclic scaffolds.
Uniqueness: 5-Tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the heptafluoropropyl group, which imparts distinctive chemical properties. This makes it particularly valuable in applications requiring specific electronic or steric characteristics.
Eigenschaften
CAS-Nummer |
346637-99-8 |
|---|---|
Molekularformel |
C19H16F7N3 |
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
5-tert-butyl-7-(1,1,2,2,3,3,3-heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H16F7N3/c1-16(2,3)13-10-14(17(20,21)18(22,23)19(24,25)26)29-15(27-13)9-12(28-29)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI-Schlüssel |
RNWIQELODLHLDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC2=CC(=NN2C(=C1)C(C(C(F)(F)F)(F)F)(F)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


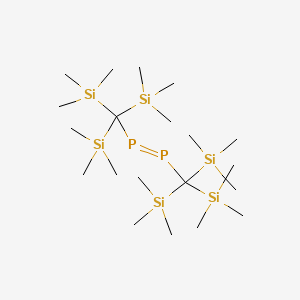
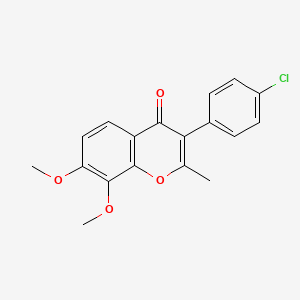
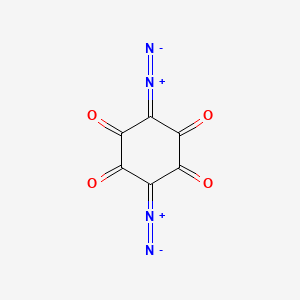
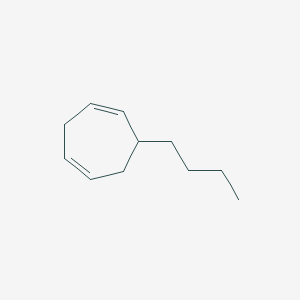
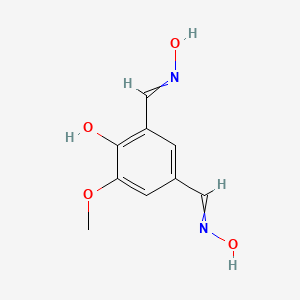
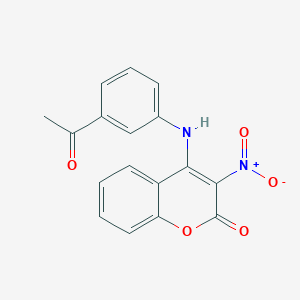

![Methyl 4-{[5-oxo-5-(prop-2-yn-1-yloxy)pentanoyl]amino}benzoate](/img/structure/B14159057.png)
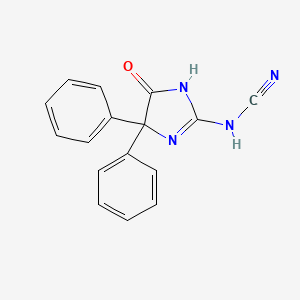
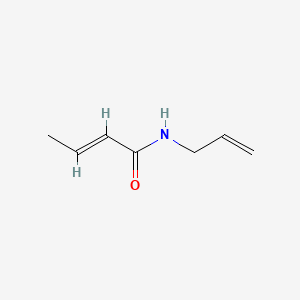
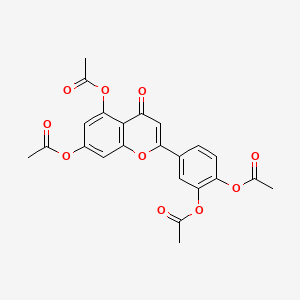
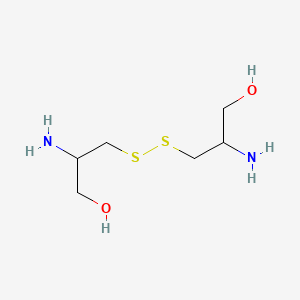
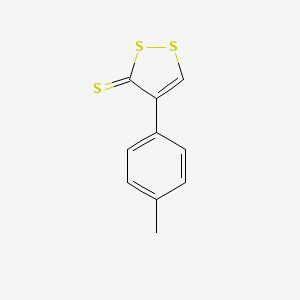
![4-propan-2-yloxy-5H-pyrimido[5,4-b]indole](/img/structure/B14159099.png)
